Acetic acid;tetradeca-4,9-dien-1-ol
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Overview
Description
Acetic acid;tetradeca-4,9-dien-1-ol is a chemical compound with the molecular formula C16H28O2. It is an ester formed from acetic acid and tetradeca-4,9-dien-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tetradeca-4,9-dien-1-ol typically involves the esterification of acetic acid with tetradeca-4,9-dien-1-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+C14H26OH→CH3COOC14H26+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and separation techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Tetradeca-4,9-dienoic acid.
Reduction: Tetradeca-4,9-dien-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;tetradeca-4,9-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological processes and as a pheromone in certain insect species.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone, binding to receptor proteins and triggering specific behavioral responses in insects . The ester group can also undergo hydrolysis, releasing acetic acid and tetradeca-4,9-dien-1-ol, which can further interact with various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid;tetradeca-4,9-dien-1-ol is unique due to its specific double bond positions (4,9) in the tetradeca-1-ol chain. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds with different double bond configurations.
Properties
CAS No. |
109024-22-8 |
---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
acetic acid;tetradeca-4,9-dien-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3;1H3,(H,3,4) |
InChI Key |
QIIMXHNTSZBPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCO.CC(=O)O |
Origin of Product |
United States |
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